4-Acetylbenzoic acid
Overview
Description
4-Acetylbenzoic acid is an organic compound with the molecular formula C9H8O3. It is also known as acetophenone-4-carboxylic acid. This compound is characterized by the presence of both an acetyl group and a carboxylic acid group attached to a benzene ring. It is a white crystalline solid that is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Mechanism of Action
Target of Action
4-Acetylbenzoic acid is a derivative of benzoic acid . It is commonly used in chemical synthesis . .
Result of Action
It has been used in the preparation of an ester-derivative of paclitaxel , a well-known anticancer drug This suggests that this compound could potentially be used as a building block in the synthesis of more complex molecules with therapeutic effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Acetylbenzoic acid are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of the compound can vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetylbenzoic acid can be synthesized through the oxidation of 4-methylacetophenone using potassium permanganate as the oxidizing agent. The reaction is carried out in the presence of water and anhydrous zinc chloride. The reaction mixture is heated to 35-45°C, and potassium permanganate is added in portions while maintaining the temperature at 48-55°C. After the addition is complete, the reaction is kept at 40-45°C for 1.5 hours, followed by cooling and centrifugation to obtain the crude product. The crude product is then mixed with anhydrous acetic acid, heated, and refluxed for 0.5-1.5 hours, followed by hot filtration and centrifugation to obtain pure this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as described above, with optimizations for large-scale production. The process involves batch oxidation, which reduces solvent consumption and minimizes waste discharge, making it an environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions
4-Acetylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be further oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 4-(1-Hydroxyethyl)benzoic acid.
Substitution: 4-Nitrobenzoic acid, 4-Bromobenzoic acid, etc.
Scientific Research Applications
4-Acetylbenzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of curcumin analogs with antioxidant activity.
Biology: In the preparation of ester derivatives of paclitaxel, a chemotherapeutic agent.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and as a building block for more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Formylbenzoic acid
- 4-Ethylbenzoic acid
- 4-Methoxybenzoic acid
- 2-Acetylbenzoic acid
- 3-Acetylbenzoic acid
Uniqueness
4-Acetylbenzoic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the benzene ring, which allows it to undergo a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to participate in both electrophilic and nucleophilic reactions makes it a valuable compound in the synthesis of pharmaceuticals and other organic molecules .
Properties
IUPAC Name |
4-acetylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHDSQZASIBAAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207323 | |
Record name | 4-Acetylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586-89-0 | |
Record name | 4-Acetylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 586-89-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Acetylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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